

Unveiling the Electronic Landscape of Dysprosium Telluride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dysprosium telluride	
Cat. No.:	B084839	Get Quote

For Immediate Release

An in-depth exploration of the electronic band structure of **dysprosium telluride** (DyTe) reveals a complex interplay of charge density waves and metallic behavior, offering new insights for researchers in materials science and condensed matter physics. This technical guide provides a comprehensive overview of the experimental and theoretical investigations into this fascinating quantum material.

Dysprosium telluride, a member of the rare-earth tritelluride (RTe3) family, has garnered significant attention for its unique electronic properties, which are dominated by the formation of charge density waves (CDWs). These collective electronic states arise from instabilities in the Fermi surface and lead to the opening of energy gaps, profoundly influencing the material's conductivity. This guide synthesizes findings from Angle-Resolved Photoemission Spectroscopy (ARPES) and Density Functional Theory (DFT) calculations to provide a detailed picture of the electronic band structure of dysprosium telluride.

Crystalline and Electronic Characteristics

Dysprosium telluride crystallizes in a layered orthorhombic structure. The electronic properties are primarily dictated by the Te 5p orbitals within the nearly square Te planes. This quasi-two-dimensional nature is a key factor in the emergence of its distinct electronic phenomena.



A summary of the key quantitative data for **Dysprosium Telluride** (DyTe3) is presented below, compiled from various experimental and theoretical studies.

Property	Value	Method	Reference
Crystal Structure	Orthorhombic	X-ray Diffraction	[1]
Space Group	Bmmb	X-ray Diffraction	[1]
Charge Density Wave (CDW) Gap	Up to 0.4 eV	Angle-Resolved Photoemission Spectroscopy (ARPES)	[2][3]
Effective Mass (m*)	0.24 m_e	Shubnikov–de Haas Oscillations	

Experimental Determination of the Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of materials. By measuring the kinetic energy and emission angle of photoemitted electrons, a map of the electron energy versus momentum can be constructed.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

- Sample Preparation: High-quality single crystals of DyTe3 are grown using a slow cooling method from a binary melt.[2] To obtain a clean surface for ARPES measurements, the crystals are cleaved in-situ under ultra-high vacuum (UHV) conditions. This process exposes a pristine surface by separating the weakly bonded Te planes.[2]
- Instrumentation: The ARPES measurements are typically performed at synchrotron light sources, such as the Advanced Light Source (ALS) or the Stanford Synchrotron Radiation Laboratory (SSRL).[2]



- Beamline: Beamlines providing tunable photon energies in the vacuum ultraviolet (VUV) range are utilized.
- Electron Analyzer: A hemispherical electron analyzer, such as the Scienta R4000 or a similar model, is used to measure the kinetic energy and emission angle of the photoelectrons.
- Resolution: High energy resolution (typically better than 20 meV) and angular resolution (around 0.3 degrees) are crucial for resolving the fine features of the band structure.[2]

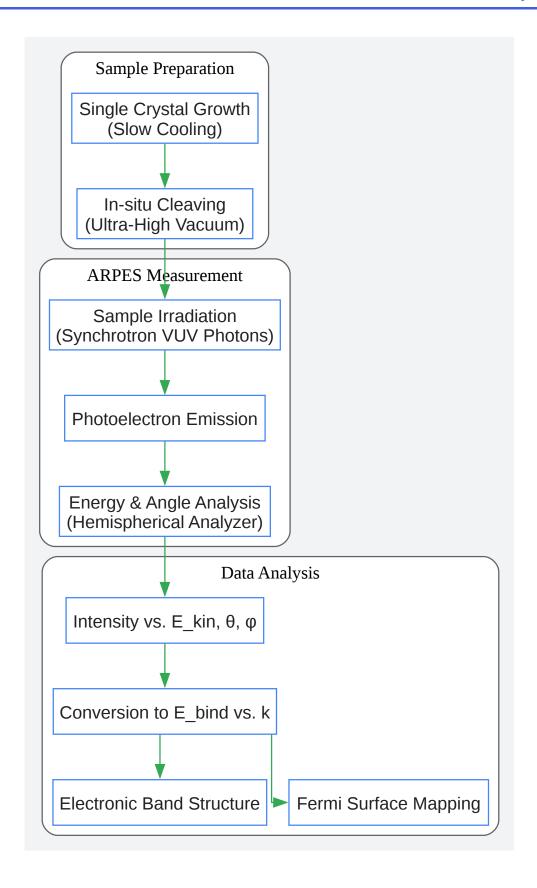
Measurement Conditions:

- Temperature: Measurements are conducted at low temperatures (around 20 K) to minimize thermal broadening and to study the material in its CDW ground state.
- Vacuum: The experiment is performed in an ultra-high vacuum environment (pressure < 5 \times 10⁻¹¹ torr) to prevent surface contamination.

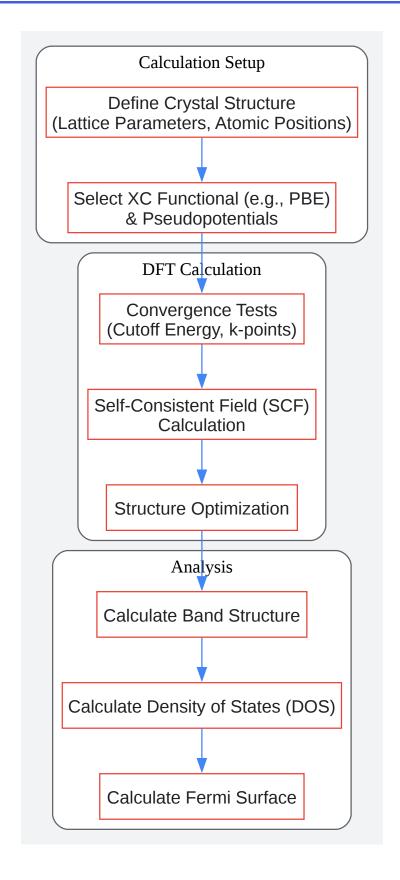
Data Acquisition and Analysis:

- The intensity of photoemitted electrons is recorded as a function of their kinetic energy and two emission angles.
- This data is then converted to a plot of binding energy versus crystal momentum (E vs. k), which represents the electronic band dispersion.
- The Fermi surface is mapped by integrating the photoemission intensity in a narrow energy window around the Fermi level.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. ARPES study of the evolution of band structure and charge density wave properties in RTe3 (R=Y, La, Ce, Sm, Gd, Tb, and Dy) [escholarship.org]
- To cite this document: BenchChem. [Unveiling the Electronic Landscape of Dysprosium Telluride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084839#electronic-band-structure-of-dysprosium-telluride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com